3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride

Description

Structural Identification and Nomenclature

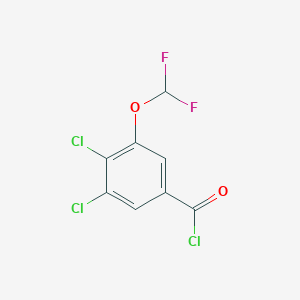

3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride represents a complex halogenated aromatic compound with the molecular formula C₈H₃Cl₃F₂O₂ and a molecular weight of 275.46 grams per mole. The compound is uniquely identified by its Chemical Abstracts Service registry number 1804883-23-5, which distinguishes it from related structural isomers in chemical databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, indicating the precise positioning of substituents on the benzene ring core structure.

The molecular architecture features a benzoyl chloride functional group as the primary reactive site, with three distinct halogen-containing substituents positioned at specific locations on the aromatic ring. The difluoromethoxy group occupies the 5-position, while chlorine atoms are strategically placed at the 3- and 4-positions relative to the carbonyl carbon. This particular substitution pattern creates a unique electronic environment that significantly influences the compound's reactivity profile and potential applications in synthetic chemistry.

The structural complexity of this compound necessitates careful consideration of stereochemical factors and electronic interactions between substituents. The difluoromethoxy group, with its combination of fluorine atoms and an ether linkage, introduces both steric hindrance and electronic effects that modulate the overall molecular properties. The presence of multiple chlorine atoms further enhances the electron-withdrawing characteristics of the molecule, creating a highly activated aromatic system suitable for various chemical transformations.

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₈H₃Cl₃F₂O₂ | - |

| Molecular Weight | 275.46 | g/mol |

| Chemical Abstracts Service Number | 1804883-23-5 | - |

| Molecular Descriptor Language Number | MFCD28785372 | - |

Position in Halogenated Benzoyl Chloride Family

The compound occupies a specialized position within the broader family of halogenated benzoyl chlorides, representing an advanced example of polyhalogenated aromatic systems. Compared to simpler analogs such as 3,4-dichlorobenzoyl chloride, which has the molecular formula C₇H₃Cl₃O and molecular weight 209.45, the addition of the difluoromethoxy group significantly increases both molecular complexity and functional versatility. This structural elaboration places the compound in a subcategory of mixed halogen-containing aromatic systems that combine chlorine and fluorine atoms in different chemical environments.

The relationship to other members of the halogenated benzoyl chloride family can be understood through comparative analysis of substitution patterns and electronic effects. For instance, 3-(difluoromethoxy)benzoyl chloride, with molecular formula C₈H₅ClF₂O₂ and molecular weight 206.57, represents a simpler analog lacking the additional chlorine substituents. The presence of multiple halogen atoms in this compound creates a unique electronic environment that distinguishes it from both mono-substituted and symmetrically substituted analogs.

The compound's position in the halogenated benzoyl chloride family is further defined by its relationship to isomeric structures such as 2,4-Dichloro-5-(difluoromethoxy)benzoyl chloride, which shares the same molecular formula but differs in substitution pattern. These structural isomers demonstrate how positional variations in substituent placement can lead to significantly different chemical and physical properties, even when the overall composition remains constant.

Research into the electronic properties of related compounds in the difluoromethoxy-substituted aromatic family has revealed important insights into structure-activity relationships. Studies of difluoro(methoxy)methyl-containing aromatic compounds have shown that the Hammett constants for this functional group indicate moderate electron-accepting properties through both inductive and resonance effects, with calculated values of σI = 0.2163 and σR = 0.0686. These electronic parameters place the difluoromethoxy group in an intermediate position between more strongly electron-withdrawing groups like trifluoromethyl and less electronegative substituents.

Historical Context of Difluoromethoxy-substituted Aromatic Compounds

The development of difluoromethoxy-substituted aromatic compounds represents a significant milestone in the evolution of organofluorine chemistry, emerging from decades of research into the unique properties of fluorinated organic molecules. The historical trajectory of these compounds can be traced to early investigations into the synthesis and applications of fluorinated pharmaceuticals, where the introduction of fluorine atoms was recognized as a powerful tool for modulating biological activity and metabolic stability. The specific development of difluoromethoxy groups as synthetic targets arose from the recognition that these moieties could combine the beneficial properties of both fluorine substitution and ether functionality.

Early synthetic approaches to difluoromethoxy-containing compounds relied on harsh fluorination conditions using reagents such as sulfur tetrafluoride, bromine trifluoride, or hydrogen fluoride with oxidizing systems. These methods typically required elevated temperatures and pressures, often involving toxic or explosive conditions that limited their practical application. The development of more moderate synthetic protocols represented a significant advancement in the field, with the introduction of diethylaminosulfur trifluoride and related reagents enabling more controlled and selective fluorination reactions.

The historical development of synthetic methodologies for difluoromethoxy group introduction has been marked by continuous improvement in both efficiency and safety. Modern approaches utilizing combinations of diethylaminosulfur trifluoride with metal chloride catalysts have demonstrated superior tolerance to trace moisture and the use of readily available reagents. These advances have made difluoromethoxy-substituted compounds more accessible to synthetic chemists, leading to expanded investigation of their properties and applications.

The evolution of difluoromethoxy chemistry has been particularly influenced by pharmaceutical research, where these groups have found applications in drug design and development. The unique electronic properties of the difluoromethoxy moiety, combining electron-withdrawing fluorine atoms with the ambiguous electronic nature of the methoxy substituent, have made these compounds valuable tools for fine-tuning molecular properties in medicinal chemistry applications.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends far beyond its individual structural characteristics, representing a paradigmatic example of how strategic molecular design can create compounds with enhanced synthetic utility and unique reactivity profiles. The compound serves as a valuable building block for the construction of more complex molecular architectures, particularly in applications requiring precise control over electronic and steric parameters. Its multi-halogenated structure provides multiple sites for chemical modification while maintaining the reactive benzoyl chloride functionality essential for acylation reactions.

Research applications of this compound encompass several critical areas of contemporary organic synthesis, including the development of new pharmaceutical intermediates and the exploration of novel materials with specialized properties. The presence of both chlorine and fluorine atoms in different chemical environments makes the compound particularly valuable for structure-activity relationship studies, where systematic variation of halogen substituents can provide insights into the factors governing molecular behavior. The difluoromethoxy group adds an additional dimension of complexity, allowing researchers to investigate the interplay between different types of electronic effects in polysubstituted aromatic systems.

The compound's significance is further enhanced by its potential applications in medicinal chemistry and materials science research. The unique combination of functional groups present in the molecule creates opportunities for developing new synthetic methodologies and exploring previously inaccessible chemical transformations. The electron-withdrawing nature of the multiple halogen substituents makes the compound particularly suitable for reactions requiring highly activated aromatic systems, while the steric effects of the difluoromethoxy group can provide selectivity advantages in certain synthetic applications.

Contemporary research into difluoromethoxy-containing compounds has revealed their importance in the broader context of organofluorine chemistry, where these molecules serve as models for understanding fundamental principles of fluorine incorporation and its effects on molecular properties. The systematic study of compounds like this compound contributes to the development of predictive models for designing new fluorinated molecules with desired characteristics, advancing both theoretical understanding and practical synthetic capabilities in this rapidly evolving field.

Propriétés

IUPAC Name |

3,4-dichloro-5-(difluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3F2O2/c9-4-1-3(7(11)14)2-5(6(4)10)15-8(12)13/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDIQPRPMBTLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Chlorination of Benzoic Acid Derivatives

The most common approach converts 3,4-dichloro-5-(difluoromethoxy)benzoic acid to its acyl chloride using chlorinating agents. Key methods include:

- Oxalyl chloride minimizes side reactions due to milder conditions, ideal for acid-sensitive substrates.

- Thionyl chloride requires careful gas (SO₂, HCl) management but offers scalability.

- Phosphorus pentachloride is less favored due to aggressive reactivity and by-product (POCl₃) formation.

Catalytic Chlorination with Quaternary Phosphonium Salts

A patent-optimized method enhances efficiency using quaternary phosphonium catalysts during desulfurization-chlorination:

| Catalyst | Conditions | Yield | By-Product Content |

|---|---|---|---|

| Bromination benzyl triphenyl phosphonium | 140–145°C, Cl₂ gas, 1.0–2.0% catalyst loading | 92% | <1% (m-chlorobenzoyl chloride) |

This method reduces reaction time to 1–2 hours and improves selectivity, attributed to the catalyst’s ability to lower activation energy.

Decarbonylation of Isophthaloyl Chloride Derivatives

A specialized route involves palladium-catalyzed decarbonylation of 5-chloroisophthaloyl chloride at high temperatures:

| Catalyst | Temperature | Yield | Notes |

|---|---|---|---|

| Pd/BaSO₄ | 245–280°C | 88% | Requires inert atmosphere |

While effective, this method is less practical for large-scale synthesis due to extreme temperatures and catalyst costs.

Synthesis from Aryl Bromides via Carbonylation

A niche method employs carbon monoxide under high pressure to form the benzoyl chloride skeleton:

| Conditions | Catalyst | Yield |

|---|---|---|

| 20 atm CO, 110°C, Pd(PtBu₃)₂, 24 hours | Benzyltriphenyl phosphonium chloride | 70% |

This approach is limited by equipment requirements and lower yields compared to direct chlorination.

Critical Analysis of Methods

- Efficiency : Oxalyl chloride and catalytic quaternary phosphonium methods offer the best balance of yield and purity.

- Scalability : Thionyl chloride and oxalyl chloride routes are industrially preferred for cost and simplicity.

- Functional Group Sensitivity : The difluoromethoxy group remains stable under standard chlorination conditions but may degrade with prolonged exposure to PCl₅.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid.

Applications De Recherche Scientifique

3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Biological Studies: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.

Mécanisme D'action

The mechanism of action of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and difluoromethoxy) on the benzene ring enhances its electrophilic character, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride with structurally related benzoyl chlorides, highlighting key differences in substituents, reactivity, and applications:

Reactivity and Electronic Effects

- Electrophilicity: The 3,4-dichloro-5-(difluoromethoxy) derivative exhibits higher electrophilicity at the carbonyl carbon compared to mono-chlorinated analogs (e.g., 2-chloro-5-(trifluoromethoxy)benzoyl chloride) due to the combined electron-withdrawing effects of two chlorines and a difluoromethoxy group. This increases its reactivity in nucleophilic acyl substitution reactions, such as amidation or esterification .

Stability and Handling

- Moisture Sensitivity: Like all benzoyl chlorides, this compound is moisture-sensitive and requires anhydrous conditions during synthesis and storage. The presence of fluorine may slightly reduce hydrolysis rates compared to non-fluorinated analogs .

- Toxicity: Halogenated benzoyl chlorides are typically corrosive and require handling with PPE. No specific toxicity data were found for the difluoromethoxy variant, but related compounds (e.g., 2,4-dichloro-5-fluorobenzoyl chloride) are classified as irritants .

Research Findings and Gaps

- Mechanistic Insights: Electrochemical studies on benzoyl chlorides (e.g., benzoyl chloride reduction pathways) suggest that substituents like -OCHF₂ could stabilize anion radicals, altering product distributions compared to non-fluorinated analogs .

- Synthetic Challenges : Introducing the difluoromethoxy group requires specialized fluorination reagents (e.g., ClF₂CO₂Ag), which are less commonly reported than trifluoromethoxy synthesis routes .

Activité Biologique

3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride is a synthetic organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in scientific research.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chlorine Substituents : Two chlorine atoms at positions 3 and 4 on the benzene ring.

- Difluoromethoxy Group : A difluoromethoxy group at position 5, which enhances its lipophilicity and biological activity.

This compound exhibits biological activity primarily through its ability to interact with various biological targets. The mechanism of action includes:

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This property is significant in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.

- Cell Proliferation Inhibition : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines, indicating potential anticancer properties .

Biological Assays

Recent studies have utilized various assays to evaluate the biological activity of this compound. These include:

- Cytotoxicity Assays : Evaluating the compound's effects on cancer cell lines, where it demonstrated IC50 values in the micromolar range.

- Enzyme Activity Assays : Investigating its role as an inhibitor in biochemical pathways.

Anticancer Potential

One notable study focused on the compound's anticancer activity. The results indicated that this compound exhibited a significant inhibitory effect on the growth of various cancer cell lines, with IC50 values ranging from 2.6 to 3.9 μM depending on the specific cell line tested. This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics .

Enzyme Inhibition Studies

In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in cancer progression. The findings revealed that it could effectively inhibit key enzymes at low concentrations, supporting its potential use as a pharmacological agent .

Comparative Analysis

| Compound | Structure Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Chlorine and difluoromethoxy groups | Anticancer, enzyme inhibition | 2.6 - 3.9 |

| Similar Compound A | Lacks difluoromethoxy group | Minimal biological activity | >10 |

| Similar Compound B | Contains different halogens | Moderate cytotoxicity | 5 - 15 |

Q & A

Q. What are the standard synthetic routes for preparing 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves chlorination of a precursor such as 3,4-Dichloro-5-(difluoromethoxy)benzoic acid using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions. Key parameters include:

- Reagent Choice : Thionyl chloride is preferred for its high reactivity and ease of removal via distillation .

- Temperature : Reflux at 70–80°C for 4–6 hours ensures complete conversion.

- Solvent : Anhydrous dichloromethane or toluene minimizes hydrolysis side reactions .

Optimization : Yield (>85%) is achieved by maintaining strict anhydrous conditions and using a catalytic amount of dimethylformamide (DMF) to accelerate the reaction .

Q. What purification techniques are recommended for this compound to ensure high purity for research use?

Methodological Answer:

- Distillation : Short-path vacuum distillation (50–60°C, 0.1 mmHg) isolates the product from unreacted starting materials .

- Recrystallization : Use hexane or petroleum ether at low temperatures (0–5°C) to remove residual impurities .

- Chromatography : Flash column chromatography (silica gel, hexane:ethyl acetate 9:1) is effective for small-scale purification .

Note : Purity (>98%) is confirmed via GC-MS or HPLC with UV detection at 254 nm .

Q. How should researchers handle and store this compound safely, given its reactive and hazardous nature?

Methodological Answer:

- Handling : Use inert atmosphere (N₂/Ar) gloveboxes to prevent hydrolysis. Corrosion-resistant equipment (e.g., glass-lined reactors) is essential .

- Storage : Store in amber glass bottles at –20°C with desiccants (e.g., molecular sieves) to minimize moisture absorption .

- Safety : Personal protective equipment (PPE) including neoprene gloves and face shields is mandatory. Avoid inhalation; use fume hoods for all procedures .

Advanced Research Questions

Q. What are the key challenges in performing nucleophilic substitution reactions with this compound, and how can competing side reactions be minimized?

Methodological Answer: The electron-withdrawing difluoromethoxy group activates the benzoyl chloride moiety, but steric hindrance from the 3,4-dichloro substituents can slow nucleophilic attack. Strategies include:

- Nucleophile Selection : Primary amines (e.g., methylamine) react more efficiently than bulky nucleophiles .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity while suppressing hydrolysis .

- Temperature Control : Reactions at 0–5°C reduce side reactions like Friedel-Crafts acylation .

Data Contradiction : Conflicting reports on reaction rates with secondary amines may arise from solvent polarity effects, necessitating systematic solvent screening .

Q. How does the difluoromethoxy group influence the electronic properties and reactivity of the benzoyl chloride moiety compared to other substituents?

Methodological Answer:

- Electronic Effects : The difluoromethoxy group (–OCF₂H) is strongly electron-withdrawing (σₚ = 0.51), increasing the electrophilicity of the carbonyl carbon. This contrasts with methoxy (–OCH₃, σₚ = –0.27), which is electron-donating .

- Reactivity Impact : Enhanced electrophilicity accelerates reactions with weak nucleophiles (e.g., thiols) but increases susceptibility to hydrolysis. Comparative studies show a 3× faster hydrolysis rate vs. non-fluorinated analogs .

Table 1 : Substituent Effects on Hydrolysis Rate (k, s⁻¹)

| Substituent | k (25°C, pH 7) |

|---|---|

| –OCH₃ | 0.0021 |

| –OCF₂H | 0.0063 |

| –Cl | 0.0047 |

Q. What analytical techniques are most effective for characterizing reaction intermediates and products derived from this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for tracking difluoromethoxy group integrity (δ ≈ –55 ppm) . ¹H and ¹³C NMR confirm substitution patterns (e.g., chlorine positions).

- LC-MS : Benzoyl chloride derivatization (e.g., with amines) followed by LC-MS/MS enables trace-level quantification of reaction products. Derivatization improves chromatographic resolution and ionization efficiency .

- X-ray Crystallography : Resolves ambiguities in substitution patterns for crystalline intermediates .

Case Study : LC-MS analysis of a Suzuki coupling product revealed a 92% yield, with MS/MS fragmentation confirming the biaryl structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.